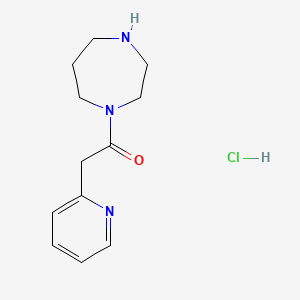

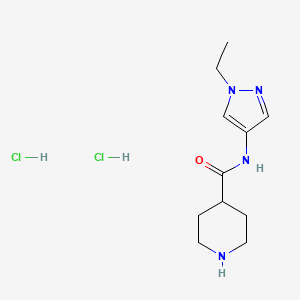

![molecular formula C12H19N3 B1419657 [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine CAS No. 1193387-80-2](/img/structure/B1419657.png)

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine

Descripción general

Descripción

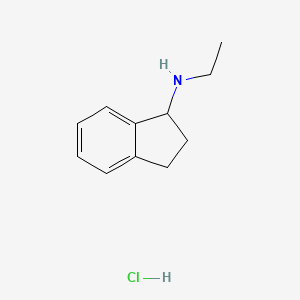

“[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine” is a compound that belongs to the pyridine class of molecules. It is a specialty product used for proteomics research . The molecular formula of this compound is C12H19N3, and it has a molecular weight of 205.3 g/mol .

Molecular Structure Analysis

The molecular structure of “[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine” is characterized by a pyridine ring substituted with two methyl groups at positions 4 and 6, and a pyrrolidin-1-yl group at position 2 . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

“[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine” is a white to yellow powder or crystals . Its molecular formula is C12H19N3, and it has a molecular weight of 205.3 g/mol .Aplicaciones Científicas De Investigación

Anticonvulsant Applications

Schiff bases of 3-aminomethyl pyridine, structurally similar to [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine, have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown significant seizures protection, highlighting the potential of similar structures in anticonvulsant drug development (Pandey & Srivastava, 2011).

Anticancer Activity

Palladium (Pd)II and Platinum (Pt)II complexes derived from Schiff base ligands, including structures resembling [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine, have been synthesized and demonstrated remarkable anticancer activity against various human cancerous and noncancerous cell lines. These complexes have shown strong DNA-binding affinity and significant selective toxicity, presenting a promising avenue for cancer therapy (Mbugua et al., 2020).

Catalysis in Organic Synthesis

Compounds similar to [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine have been used as catalysts in the synthesis of complex organic molecules. These catalysts have shown good activity and selectivity in processes such as transfer hydrogenation, proving their worth in organic synthetic applications (Baratta et al., 2009).

Molecular Detection and Sensing

Derivatives of [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine have been designed for the detection and discrimination of ions such as CN- and F- in aqueous solutions. These compounds have shown the ability to form stable configurations and exhibit distinct fluorogenic responses upon interaction with specific ions, highlighting their potential in environmental monitoring and safety applications (Zhang et al., 2019).

Direcciones Futuras

Pyrrolidine derivatives, such as “[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine”, continue to be of interest in drug discovery due to their versatile scaffold and diverse biological activities . Future research may focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

(4,6-dimethyl-2-pyrrolidin-1-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPXQUBSCPPHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN)N2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

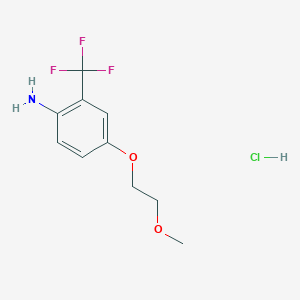

![3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B1419577.png)

amine hydrochloride](/img/structure/B1419582.png)

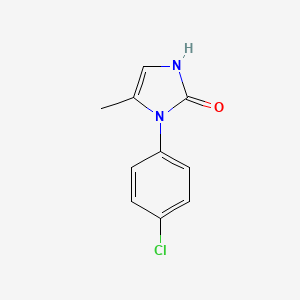

![[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1419585.png)

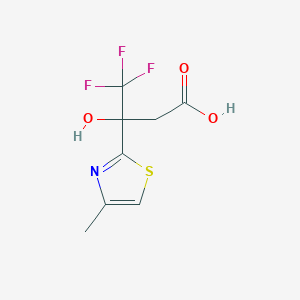

![ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B1419589.png)

![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)